Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate
Description
Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate is a chiral carbamate derivative featuring a benzyl-protected carbamate group attached to a 2,6-dioxooxan-3-yl ring in the (3R)-configuration. This compound is synthesized via acid-catalyzed condensation reactions involving benzyl carbamate and glyoxal under controlled solvent and acidity conditions . Its structure combines a cyclic oxane core with a carbamate functional group, making it a versatile intermediate in organic synthesis and drug development. Key applications include its role in forming peptidomimetics and as a precursor for enzyme inhibitors .
Properties
IUPAC Name |
benzyl N-[(3R)-2,6-dioxooxan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXAMRRMFCPXNC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)OC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510061 | |
| Record name | Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71869-80-2 | |
| Record name | Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Its structure allows for interactions with various biomolecules, making it a candidate for:
- Anticancer Agents : Research has indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
- Enzyme Inhibitors : The compound can act as an inhibitor for specific enzymes involved in disease pathways, thus providing a basis for drug design.
1.2 Case Studies
A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the carbamate structure could enhance its potency against specific cancer types. The research highlighted the compound's ability to induce apoptosis in tumor cells through the inhibition of critical signaling pathways .
Chemical Synthesis Applications
2.1 Synthetic Routes
This compound can be synthesized through various methods:
- Condensation Reactions : The compound is often synthesized via condensation reactions involving benzylamine and dioxo compounds under controlled conditions.
- Ring Formation Techniques : Utilizing oxazolidinone intermediates can facilitate the formation of the oxan ring structure.
2.2 Industrial Applications
In industrial settings, this compound serves as a precursor in the synthesis of more complex molecules and polymers. Its utility extends to:
- Polymer Science : It is used as a building block in the production of specialty polymers that exhibit desirable mechanical and thermal properties.
Biological Research Applications
3.1 Biochemical Studies
The compound's interaction with biological systems has been a focus of research, particularly in understanding its mechanism of action at the molecular level:
- Mechanism Exploration : Studies have shown that this compound can interact with cellular receptors and enzymes, influencing metabolic pathways.
Summary Table of Applications
Mechanism of Action
The mechanism by which Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate exerts its effects involves the protection of amine groups. The carbamate functional group acts as a protecting group, preventing unwanted reactions during synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or peptide synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
N,N′-Bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol (Compound 2)
- Structure: Contains two benzyl carbamate groups linked to a 1,4-dioxane backbone with hydroxyl and amino substituents.
- Synthesis : Formed via condensation of two benzyl carbamate molecules with glyoxal in acetic acid .
- Key Difference: The presence of amino and hydroxyl groups enhances polarity and hydrogen-bonding capacity compared to the simpler oxane core in the target compound.
Isosorbide-Based Carbamates
- Example : Di-ethyl and di-4-nitrophenyl carbamates of isosorbide.
- Structure : Two carbamate groups on a bicyclic isosorbide scaffold.
- Activity: Di-carbamates exhibit potent acetylcholinesterase (AChE) inhibition, whereas mono-benzyl carbamates at the 2-position show selectivity for butyrylcholinesterase (BuChE) .
- Key Difference: The bicyclic isosorbide backbone provides rigidity and distinct enzyme selectivity compared to the monocyclic oxane structure of the target compound.
Benzyl (2-Oxo-1,2-dihydropyridin-3-yl)carbamate
Pharmacological Activity Comparison
Enzyme Inhibition Profiles
- Key Insight : The target compound’s lack of aromatic substituents (unlike Compound 23) may reduce AChE/BuChE inhibition potency but improve metabolic stability .
Lipid Regulation
- Benzyl Benzyl Carbamate (2) : Derived from Moringa oleifera, this compound upregulates lipolytic proteins (e.g., PPARα) and inhibits lipid accumulation in HepG2 cells .
- Comparison : The oxane core in the target compound may limit its lipid-regulating activity compared to the simpler benzyl carbamate structure of Compound 2.
Gelation Properties
- Key Insight : The target compound’s rigid oxane core likely reduces gelation ability compared to flexible benzyl carbamates with long aliphatic chains .
Biological Activity
Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of dioxo compounds, characterized by the presence of a carbamate functional group. Its molecular formula is , and it features a dioxo oxan ring which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of dioxo compounds exhibit notable antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Dioxo Compounds
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 625 µg/mL |
| Compound B | Candida albicans | 500 µg/mL |
| Benzyl Carbamate | TBD | TBD |
Note: Further studies are needed to establish the specific MIC for this compound against various pathogens.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with cytochrome P450 enzymes, modulating their activity and affecting metabolic pathways.
- Oxidative Stress Induction : The compound may induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.
- Targeting Protein Interactions : The compound could potentially act as a bifunctional agent that targets specific proteins for degradation via ubiquitination pathways, similar to other PROTAC compounds .
Study 1: Antimicrobial Efficacy
In a study evaluating various dioxo derivatives, researchers found that certain structural modifications significantly enhanced antibacterial activity against Gram-positive bacteria. This compound was included in preliminary screenings but requires further investigation to confirm its efficacy .
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using cell lines exposed to varying concentrations of this compound. Initial results indicated low toxicity at therapeutic concentrations, suggesting potential for safe use in clinical settings.
Q & A
Basic: What are the optimized synthetic routes for Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate, and how can purity be validated?
Answer:
The synthesis typically involves multi-step protocols:
Carbamate Formation : Reacting a hydroxylamine intermediate with benzyl chloroformate under anhydrous conditions (e.g., THF, 0–5°C) to introduce the carbamate group .
Oxidation/Cyclization : Using oxidizing agents like Dess-Martin periodinane to form the dioxooxane ring while preserving stereochemistry .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) improves purity.
Validation :
- NMR Spectroscopy : Confirm regiochemistry via H and C NMR, focusing on carbonyl signals (δ 165–175 ppm for carbamate and dioxo groups) .
- HPLC : Use a C18 column (UV detection at 254 nm) to verify purity (>97%) .
Advanced: How can stereochemical assignments in this compound be resolved using crystallographic data?
Answer:
X-ray Crystallography :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data to resolve R/S configurations .
- Refinement : SHELXL (via Olex2) refines anisotropic displacement parameters and validates stereochemistry using Flack/Hooft parameters .
Contingency for Ambiguity :
- If twinning or disorder occurs (common in flexible rings), employ twin refinement (e.g., BASF parameter) or alternative space groups .
- Cross-validate with CD Spectroscopy to confirm absolute configuration via Cotton effects .
Advanced: How should researchers address contradictions between computational and experimental reactivity data?
Answer:
Re-evaluate Computational Models :
- Use DFT (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for ethanol) to better match experimental conditions .
Experimental Replication :
- Conduct kinetic studies (e.g., NMR monitoring) under controlled pH/temperature to isolate intermediates .
Statistical Analysis :
- Apply Bayesian error analysis to quantify uncertainties in computational predictions versus experimental yields .
Advanced: What methodologies are used to elucidate the biological mechanism of this compound?
Answer:
Target Identification :
- SPR (Surface Plasmon Resonance) : Screen against kinase or protease libraries to identify binding partners (KD < 10 µM suggests relevance) .
Functional Assays :
- Enzyme Inhibition : Measure IC50 in fluorogenic assays (e.g., trypsin-like proteases) .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to track intracellular localization .
Metabolic Profiling :
- LC-MS/MS to identify metabolites in hepatic microsomes, focusing on carbamate hydrolysis products .
Basic: What factors influence the stability of this compound during storage?
Answer:
Environmental Controls :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Moisture : Use molecular sieves in sealed containers to avoid hydrolysis of the carbamate group .
Stability Monitoring :
- Periodic HPLC analysis (every 3 months) to detect degradation peaks .
Advanced: How can this compound be leveraged in drug discovery pipelines?
Answer:
Scaffold Modification :
- Introduce substituents (e.g., halogens, methyl groups) at the benzyl or dioxooxane positions to enhance binding affinity .
Prodrug Design :
- Replace the benzyl group with enzymatically cleavable moieties (e.g., esterase-sensitive groups) for targeted release .
ADMET Profiling :
- Assess permeability (Caco-2 assay) and metabolic stability (human liver microsomes) to prioritize analogs .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Spectroscopy :
- IR : Confirm carbonyl stretches (1700–1750 cm) for carbamate and lactone .
Mass Spectrometry :
- HRMS (ESI+) to validate molecular ion ([M+H]) and fragmentation patterns .
Polarimetry :
- Measure specific rotation ([α]) to confirm enantiopurity (>99% ee) .
Advanced: How can researchers mitigate racemization during synthesis?
Answer:
Low-Temperature Reactions : Conduct benzylation steps at –20°C to minimize epimerization .
Chiral Auxiliaries : Use Evans oxazolidinones to direct stereochemistry during ring formation .
In situ Monitoring : Employ CD spectroscopy or chiral HPLC to detect early racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
